Amino-PEG16-acid

PROTAC Bioconjugation Linker Chemistry

PROTAC linker length is a critical, non-passive variable: PEG8 spacers may fail to span E3 ligase-target binding pockets (hook effect), while PEG24 chains introduce excess conformational entropy that reduces degradation efficiency. Amino-PEG16-acid delivers the precise 16-unit PEG spacer for systematic SAR studies and conjugate optimization. • Discrete PEG16 chain (MW 793.93, C₃₅H₇₁NO₁₈) ensures reproducible ternary complex geometry in PROTAC libraries • Orthogonal primary amine and terminal carboxylic acid enable sequential, site-specific bioconjugation strategies • Extended hydrophilic spacer increases payload polarity, reducing ADC aggregation and improving pharmacokinetic profiles • Thicker steric barrier (vs. PEG8/PEG12) on nanoparticle surfaces reduces opsonization and delays RES clearance

Molecular Formula C35H71NO18
Molecular Weight 793.9 g/mol
Cat. No. B1192203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG16-acid
SynonymsAmino-PEG16-acid
Molecular FormulaC35H71NO18
Molecular Weight793.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H71NO18/c36-2-4-40-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-28-52-30-32-54-34-33-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-39-3-1-35(37)38/h1-34,36H2,(H,37,38)
InChIKeyDUZNPUJFSYZPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG16-acid: Bifunctional PEG16 Linker


Amino-PEG16-acid (CAS: 2922656-52-6) is a heterobifunctional polyethylene glycol (PEG) linker containing a primary amine and a terminal carboxylic acid . With a molecular weight of 793.93 g/mol (C₃₅H₇₁NO₁₈), this discrete, single-chain-length PEG16 spacer is primarily utilized as a key building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) , and also finds application in antibody-drug conjugate (ADC) development, drug delivery systems, and surface engineering where a moderate-to-long, flexible, and hydrophilic spacer is required . The presence of orthogonal reactive groups (amine and carboxylic acid) enables sequential bioconjugation strategies, making it a versatile reagent for linking diverse payloads and targeting moieties .

Heterobifunctional amine and carboxylic acid
Discrete PEG16 spacer for moderate-to-long reach
Designed for PROTAC, ADC, and surface engineering workflows

Amino-PEG16-acid: Why Linker Length Matters


While the amino-PEG-acid functional motif is shared across a family of PEG linkers (e.g., Amino-PEG4, -PEG8, -PEG12, -PEG24), the precise length of the PEG chain is a critical determinant of conjugate performance, not a passive variable [1]. In PROTAC design, linker length directly modulates the formation of a productive ternary complex (E3 ligase:PROTAC:target protein) [1]. Substituting a PEG16 spacer with a shorter analog like Amino-PEG8-acid can result in an inability to span the necessary distance between binding pockets, leading to ineffective target degradation, often termed the 'hook effect' [1]. Conversely, using an excessively long linker like Amino-PEG24-acid may introduce unwanted flexibility, potentially reducing degradation efficiency by allowing non-productive orientations [1]. Similarly, in drug delivery and bioconjugation, the chain length governs the conjugate's hydrodynamic radius, which in turn influences pharmacokinetic parameters such as plasma clearance and tissue distribution [2]. Therefore, empirical selection based on quantitative spacer length is essential.

Shorter PEG linkers (e.g., PEG8)
May fail to span required distance for ternary complex formation, limiting degradation efficiency.
Longer PEG linkers (e.g., PEG24)
May introduce excessive flexibility that reduces productive orientation and degradation efficiency.
Hydrodynamic radius shift
Altered chain length changes conjugate PK and biodistribution, limiting direct substitution without re-optimization.

Amino-PEG16-acid: Comparative Evidence


PEG Linker Length and Molecular Weight

Amino-PEG16-acid provides a distinct spacer length of 16 ethylene glycol (PEG) units, resulting in a specific molecular weight of 793.93 g/mol . This differentiates it quantitatively from its closest in-class analogs. The molecular weight and chain length are primary determinants of a conjugate's hydrodynamic radius and spatial separation capabilities. When compared to shorter linkers like Amino-PEG8-acid (441.5 g/mol, 8 units) or longer ones like Amino-PEG24-acid (1146.4 g/mol, 24 units) , Amino-PEG16-acid occupies a moderate-to-long range, offering a balance between flexibility and extended reach.

Linker Length & MW
793.93 g/mol, 16 PEG units (+8 units vs. PEG8; -8 units vs. PEG24)
Supports length-dependent spatial optimization in PROTAC design
Cross-study comparable data; source-verified
PROTAC Bioconjugation Linker Chemistry

Purity vs. Industry Benchmarks

Commercially available Amino-PEG16-acid is typically supplied with a purity of ≥95%, as confirmed by HPLC analysis . This meets the standard purity threshold for advanced chemical biology applications such as PROTAC synthesis and ADC construction. While comparators like Amino-PEG12-acid and Amino-PEG24-acid are also available at ≥95% purity , the consistent specification across vendors for Amino-PEG16-acid ensures that procurement of this specific compound does not necessitate accepting a lower purity grade, which could introduce impurities that interfere with sensitive bioconjugation reactions or skew biological assay results.

HPLC Purity
Data to verify
≥95% (meets industry standard for research-grade PEG linkers)
Consistent purity specification supports reproducible bioconjugation
Supplier CoA; independent verification recommended
Quality Control PROTAC Synthesis ADC Conjugation

Solubility in Aqueous and Organic Solvents

Amino-PEG16-acid exhibits solubility in DMSO, a critical property for creating stock solutions for subsequent bioconjugation reactions . It may also be soluble in other polar solvents like water, ethanol, or DMF . This solubility profile is a class characteristic of PEG linkers; however, the increased PEG chain length (16 units) of Amino-PEG16-acid compared to shorter analogs (e.g., PEG4, PEG8) translates to enhanced hydrophilicity and potentially higher aqueous solubility, a key differentiator when working with hydrophobic payloads [1]. While direct quantitative solubility data in mg/mL is vendor-specific and often not published, the molecular basis for increased solubility is well-established: a longer PEG chain contributes more hydrogen-bonding sites with water [1].

Solubility Profile
Context-dependent
DMSO soluble; predicted enhanced aqueous solubility vs. shorter PEGs
Longer PEG chain may improve solubilization of hydrophobic warheads
Class-level inference; direct solubility data not reported
Formulation Bioconjugation Solvent Compatibility

PROTAC Degradation and PEG Linker Length

A fundamental study on Retro-2-based PROTACs demonstrated for the first time that GSPT1 degradation is dependent on the length of the flexible PEG chain linker [1]. In this work, PROTACs with varying PEG linker lengths (2-6 units) exhibited distinct degradation profiles, confirming that linker length is not a passive attribute but an active modulator of ternary complex formation and subsequent ubiquitination [1]. While Amino-PEG16-acid was not directly tested, this class-level evidence provides a strong mechanistic basis for its selection. Its intermediate length (16 units) offers a distinct spatial parameter that can be empirically tested to avoid the 'hook effect' associated with linkers that are too short (ineffective degradation) or too long (reduced potency due to increased entropy) [1].

PROTAC Degradation Evidence
Context-dependent
Study shows PEG linker length-dependent GSPT1 degradation (2–6 units); PEG16 extends to 16 units
Supports length-dependent ternary complex optimization for degradation
Class-level inference; PEG16 not directly tested in cited study
PROTAC Degradation Efficiency Linker Optimization

Amino-PEG16-acid: Key Applications


Extended Spacer for PROTAC Design

Amino-PEG16-acid is an ideal linker for the synthesis of PROTACs where the target protein and E3 ligase binding pockets are known or suspected to require an extended, flexible spacer to achieve the optimal geometry for ubiquitination [1]. Its 16-unit PEG chain provides a greater reach than shorter linkers (e.g., PEG8, PEG12), making it a critical tool for SAR (structure-activity relationship) studies aimed at identifying the precise linker length needed to maximize degradation efficiency (Dmax) and potency (DC50) [1]. This compound enables the construction of PROTAC libraries with systematic linker length variation, a key step in hit-to-lead optimization.

ADC Hydrophilicity Enhancement

In ADC development, conjugating highly hydrophobic cytotoxic payloads to monoclonal antibodies often results in aggregation and poor pharmacokinetic profiles [2]. Amino-PEG16-acid can be incorporated into the linker-payload construct to dramatically increase its overall polarity [2]. The extended PEG16 chain provides a larger hydration shell than shorter PEG linkers, effectively masking the hydrophobicity of the payload [2]. This leads to ADCs with lower aggregation propensity, improved solubility, and a pharmacokinetic profile that more closely resembles the native antibody, thereby enhancing tumor targeting and reducing off-target toxicity [2].

Nanoparticle Surface PEGylation

Amino-PEG16-acid is a valuable reagent for functionalizing the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) used in drug delivery and diagnostics [3]. The carboxylic acid group can be activated and conjugated to surface amines, while the terminal amine remains free for subsequent attachment of targeting ligands or dyes. The PEG16 spacer creates a dense, hydrophilic corona that reduces non-specific protein adsorption (opsonization) and delays clearance by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanoparticle [3]. Compared to shorter PEGs (e.g., PEG4 or PEG8), the PEG16 spacer offers a thicker and more effective steric barrier [3].

Protein PEGylation for Half-Life Extension

Amino-PEG16-acid can be used for site-specific PEGylation of therapeutic peptides or proteins to improve their pharmacokinetic properties [3]. The amine group allows for conjugation to a carboxylic acid on the biomolecule (or vice versa). The attachment of a discrete PEG16 chain increases the hydrodynamic radius of the conjugate, reducing renal clearance and extending its half-life in circulation [3]. While larger PEGs (e.g., PEG24) can provide even longer circulation times, the intermediate length of PEG16 may offer an optimal balance between half-life extension and maintaining the biological activity of the peptide/protein, which can be sterically hindered by excessively long PEG chains [3].

Application
Selection Property
Validation Focus
PROTAC Linker Libraries
Spatial reach and flexibility
Ternary complex geometry and degradation efficiency
ADC Payload Hydrophilicity
Polarity and aggregation resistance
Conjugate aggregation and PK profiling
Nanoparticle PEGylation
Steric stabilization and antifouling
Colloidal stability and RES evasion
Protein PEGylation
Hydrodynamic size modulation
Half-life extension potential and bioactivity retention

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